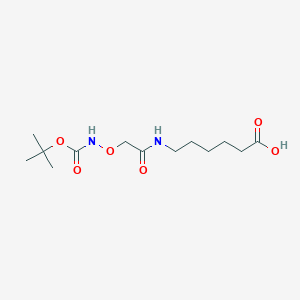
1-Chloro-2,3-bis(ethylsulfanyl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,3-bis(ethylsulfanyl)propane is an organic compound with the molecular formula C7H15ClS2 It is characterized by the presence of a chlorine atom and two ethylsulfanyl groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-bis(ethylsulfanyl)propane can be synthesized through a multi-step process involving the chlorination of 2,3-bis(ethylsulfanyl)propane. The reaction typically involves the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2,3-bis(ethylsulfanyl)propane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium thiolate (NaSR) or amines (RNH2) under basic conditions.
Oxidation: Oxidizing agents such as H2O2 or m-CPBA in an appropriate solvent like dichloromethane (CH2Cl2).
Major Products:
Substitution: Products include 2,3-bis(ethylsulfanyl)propane derivatives with various functional groups replacing the chlorine atom.
Oxidation: Products include sulfoxides and sulfones of this compound.
Applications De Recherche Scientifique
1-Chloro-2,3-bis(ethylsulfanyl)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-chloro-2,3-bis(ethylsulfanyl)propane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the ethylsulfanyl groups undergo oxidation to form sulfoxides or sulfones, altering the compound’s chemical properties .
Comparaison Avec Des Composés Similaires
1-Chloro-2,3-bis(methylsulfanyl)propane: Similar structure but with methyl groups instead of ethyl groups.
1-Chloro-2,3-bis(phenylsulfanyl)propane: Contains phenyl groups instead of ethyl groups.
Uniqueness: 1-Chloro-2,3-bis(ethylsulfanyl)propane is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical properties compared to its methyl or phenyl analogs.
Propriétés
Numéro CAS |
923057-17-4 |
|---|---|
Formule moléculaire |
C7H15ClS2 |
Poids moléculaire |
198.8 g/mol |
Nom IUPAC |
1-chloro-2,3-bis(ethylsulfanyl)propane |
InChI |
InChI=1S/C7H15ClS2/c1-3-9-6-7(5-8)10-4-2/h7H,3-6H2,1-2H3 |
Clé InChI |
UMOOEPPSSRIWML-UHFFFAOYSA-N |
SMILES canonique |
CCSCC(CCl)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


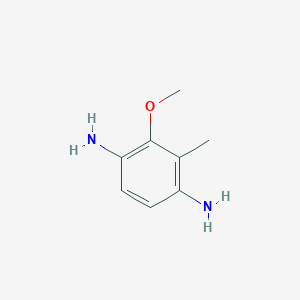
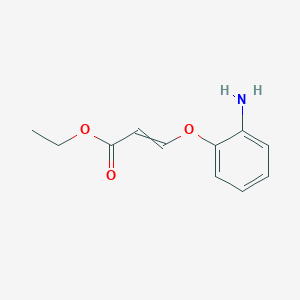
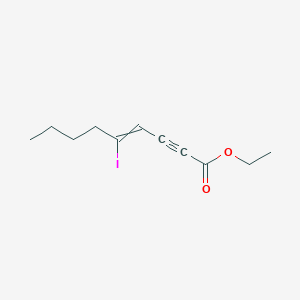
![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)

![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)
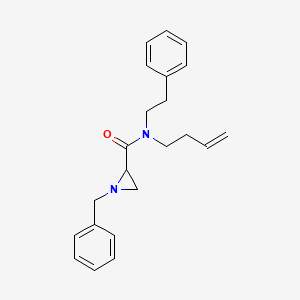
![1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol](/img/structure/B14189702.png)

stannane](/img/structure/B14189732.png)


